![molecular formula C11H27NOSi B13479799 {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a butyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols or siloxanes, while reduction can yield alcohols .
Scientific Research Applications
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine involves the formation of a stable silicon-oxygen bond, which provides protection to hydroxyl groups during chemical reactions. The TBDMS group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Uniqueness
{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is unique due to its balance of stability and ease of removal. The TBDMS group offers significant protection against hydrolysis while being relatively easy to remove under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C11H27NOSi |
|---|---|
Molecular Weight |
217.42 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)14(5,6)13-10-8-7-9-12-4/h12H,7-10H2,1-6H3 |
InChI Key |
QVKMVNFWZGUVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
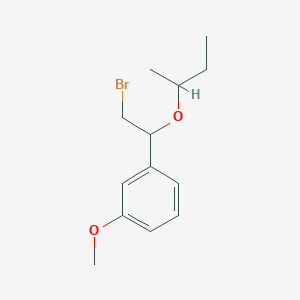
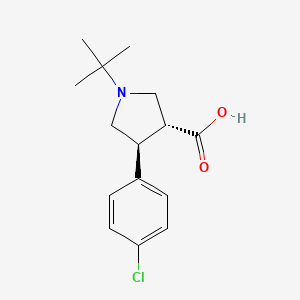
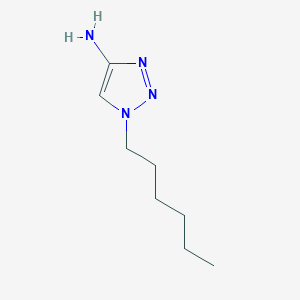
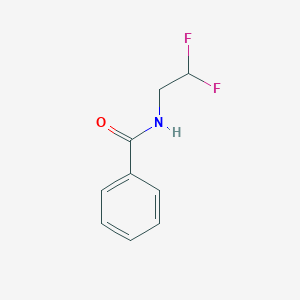
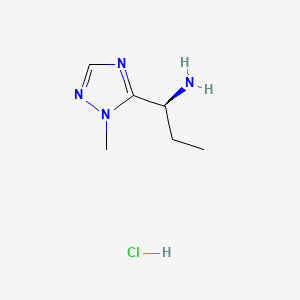
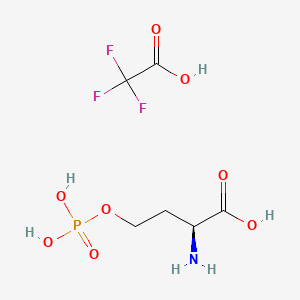
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)
![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
